molecular formula C18H17NO4 B5591252 N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide

Cat. No.: B5591252
M. Wt: 311.3 g/mol
InChI Key: NIQJGNCKUYOVOM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Bischler-Napieralski Reaction : The synthesis of N-(2,5-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide derivatives involves the Bischler-Napieralski reaction, a method for constructing heterocyclic structures. The reaction of N-(4-aryl-4-hydroxybutyl)benzamides has been shown to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, with the structure of a 3,4-dimethoxyphenyl derivative being confirmed via X-ray crystallographic analysis (Browne, Skelton & White, 1981).

Metabolic Research

  • Antineoplastic Metabolism and Disposition : A study on the metabolism and disposition of a novel antineoplastic (JS-38), which is a benzamide derivative similar to this compound, revealed a unique metabolic pathway involving acetylation and glucuronation. This process was shown to accelerate bone-marrow cell formation (Zhang et al., 2011).

Chemical Synthesis and Drug Design

  • Synthesis of Analogs and Derivatives : Synthesis of analogs and derivatives like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid from related benzamide compounds has been reported. Such compounds can have potential therapeutic applications, as demonstrated in a study where one such compound showed improved systemic exposure in guinea pigs (Owton et al., 1995).

Herbicidal Activity

  • Herbicidal Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, has been identified as herbicidally active on annual and perennial grasses, highlighting the potential of benzamide compounds in agricultural applications (Viste, Cirovetti & Horrom, 1970).

Antiviral Research

  • Zika Virus Inhibition : Research on benzamide derivatives like (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) has shown that such compounds can inhibit Zika virus replication by blocking the formation of the virus's replication compartments in the endoplasmic reticulum. This demonstrates the potential of benzamide compounds in antiviral drug development (Riva et al., 2021).

Antimicrobial and Antiparasitic Research

  • Potential Amoebicides : N-substituted 2-nitro-4,5-dimethoxybenzamides, related to the compound of interest, have been investigated for their amoebicidal activity, though they showed no significant activity against E. histolytica. This highlights the exploration of benzamide derivatives in antimicrobial and antiparasitic research (Misra & Saxena, 1976).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-12-15(21-2)9-10-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQJGNCKUYOVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.